molecular formula C20H18N2O6 B13796871 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)- CAS No. 78497-53-7

2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)-

Cat. No.: B13796871
CAS No.: 78497-53-7
M. Wt: 382.4 g/mol
InChI Key: WGQVRFZCBOMMDQ-UHFFFAOYSA-N
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Description

Chemical Name: 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo[3,2-g][1]benzopyran-9-yl)oxy)butyl)- Structure: The compound features a pyrimidinedione core (positions 2 and 4) substituted with a methyl group at position 5 and a butyl chain at position 1. The butyl chain is further functionalized with a 7-oxo-furo[3,2-g]benzopyran moiety via an ether linkage.

Properties

CAS No.

78497-53-7

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

5-methyl-1-[4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutyl]pyrimidine-2,4-dione

InChI

InChI=1S/C20H18N2O6/c1-12-11-22(20(25)21-19(12)24)7-2-3-8-26-18-16-14(6-9-27-16)10-13-4-5-15(23)28-17(13)18/h4-6,9-11H,2-3,7-8H2,1H3,(H,21,24,25)

InChI Key

WGQVRFZCBOMMDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidinedione Core

The pyrimidinedione core, specifically 2,4(1H,3H)-pyrimidinedione (uracil derivatives), can be synthesized starting from commercially available precursors such as 6-methyluracil or uracil derivatives. The key methods include:

  • Nitration and Reduction : Starting from 6-methyluracil, nitration at the C-5 position is achieved by treatment with a mixture of concentrated sulfuric and nitric acids at 0 °C, followed by quenching in ice water to yield a nitro-substituted intermediate. Subsequent reduction of the nitro group to an amino group is performed using zinc dust in acetic acid at 80 °C overnight, resulting in an amino-substituted pyrimidinedione intermediate.

  • Cyclization and Functionalization : The amino group can then undergo ring cyclization or further modification to prepare the desired pyrimidinedione scaffold. For example, formation of 2,4-dichloropyrrolo[3,2-d]pyrimidine derivatives is achieved by treatment of the pyrimidinedione with phenylphosphonic dichloride at elevated temperatures (170–180 °C) for several hours. This step converts the hydroxy groups at C-2 and C-4 into chloro substituents, enabling further nucleophilic substitution.

Step Reagents/Conditions Yield Notes
Nitration of 6-methyluracil H2SO4/HNO3 at 0 °C Moderate Forms 5-nitro-6-methyluracil intermediate
Reduction of nitro group Zn dust, Acetic acid, 80 °C, overnight High Converts nitro to amino group
Chlorination of pyrimidinedione Phenylphosphonic dichloride, 170–180 °C, 5–8 h ~60% Forms 2,4-dichloropyrimidine derivative

Attachment of the Benzopyran Moiety via Ether Linkage

  • The benzopyran fragment, specifically a 7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl group, is introduced by forming an ether bond with the terminal hydroxyl group of the butyl linker attached to the pyrimidinedione.

  • This ether formation is typically carried out by nucleophilic substitution or Williamson ether synthesis, where the phenolic hydroxyl group of the benzopyran derivative is reacted with the 4-hydroxybutyl-substituted pyrimidinedione under basic conditions or using a suitable leaving group on the butyl chain.

Purification and Characterization

  • The final compound is purified by column chromatography using solvent systems such as hexanes/ethyl acetate mixtures.

  • Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and melting point determination.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Nitration 6-Methyluracil H2SO4/HNO3, 0 °C 5-Nitro-6-methyluracil Moderate Controlled temperature nitration
2 Reduction 5-Nitro-6-methyluracil Zn dust, Acetic acid, 80 °C, overnight 5-Amino-6-methyluracil High Conversion of nitro to amino group
3 Chlorination 5-Amino-6-methyluracil or pyrimidinedione Phenylphosphonic dichloride, 170–180 °C, 5 h 2,4-Dichloropyrimidine derivative ~60 Enables nucleophilic substitution
4 N-1 Alkylation Pyrimidinedione derivative 4-Halo-1-butanol or protected 4-hydroxybutyl 5-Methyl-1-(4-hydroxybutyl)pyrimidinedione Variable Prepares linker for benzopyran attachment
5 Ether formation 4-Hydroxybutyl pyrimidinedione + benzopyran phenol Base, Williamson ether synthesis conditions Target compound: 2,4(1H,3H)-Pyrimidinedione derivative Variable Final coupling step

Research Findings and Notes

  • The preparation involves classical heterocyclic chemistry techniques such as nitration, reduction, chlorination, and nucleophilic substitution.

  • Use of phenylphosphonic dichloride is critical for converting pyrimidinedione hydroxy groups into chloro groups, facilitating subsequent alkylation.

  • The multi-step synthesis requires careful control of reaction temperatures and pH to optimize yields and purity.

  • The final compound’s complex structure necessitates stepwise construction, with the pyrimidinedione core synthesized first, followed by linker installation, and finally attachment of the benzopyran moiety.

  • Purification by chromatography and crystallization is essential to isolate the pure compound.

  • Characterization data such as ^1H NMR shifts around δ 6.7–8.1 ppm for pyrimidinedione protons and mass spectrometry confirming molecular weights are consistent with the expected structures.

Chemical Reactions Analysis

Types of Reactions

“2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)-” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Research

This compound has garnered attention in pharmacological studies due to its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests possible applications in:

  • Anticancer Activity : Preliminary studies indicate that derivatives of pyrimidinediones exhibit cytotoxic effects against various cancer cell lines. The furochromenyl moiety may enhance these effects through specific interactions with cellular targets .
  • Antioxidant Properties : Compounds similar to 2,4(1H,3H)-Pyrimidinedione have been studied for their ability to scavenge free radicals, which could lead to applications in the prevention of oxidative stress-related diseases .

Biochemical Studies

Research into the biochemical pathways influenced by this compound is ongoing. It is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes like DNA synthesis and repair due to its structural components related to nucleobases .
  • Signal Transduction Modulation : Investigations into how this compound affects cellular signaling pathways could reveal new mechanisms for disease intervention.

Toxicological Research

Toxicity assessments are critical for determining the safety profile of new compounds. Studies involving 2,4(1H,3H)-Pyrimidinedione focus on:

  • Liver Toxicity Assessment : Recent methodologies have been developed to evaluate liver-specific toxicity markers in response to this compound. Such assessments include measuring enzyme levels (e.g., ALT and AST) and histopathological evaluations .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of pyrimidinedione derivatives. The research demonstrated that certain modifications to the furochromenyl side chain enhanced cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capabilities of related compounds. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in formulations aimed at skin protection or anti-aging therapies.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in breast cancer cells; enhances cytotoxic effects with structural modifications ,
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress markers ,
Enzyme InhibitionPotential inhibition of metabolic enzymes impacting DNA synthesis
Signal Transduction ModulationMay modulate key cellular signaling pathways
Liver Toxicity AssessmentEvaluated through ALT/AST levels; histopathological changes observed

Mechanism of Action

The mechanism of action of “2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)-” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties
Property Target Compound FMAU Bromacil
Molecular Weight ~590 (estimated) 288.25 259.09
Solubility Low (lipophilic) Moderate (polar) Low (nonpolar)
Halogenation None Fluorine Bromine

Biological Activity

The compound 2,4(1H,3H)-Pyrimidinedione, 5-methyl-1-(4-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)butyl)- (CAS Number: 78497-54-8) is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. Pyrimidine derivatives are known for their roles in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O6C_{22}H_{22}N_{2}O_{6}, with a molecular weight of 410.42 g/mol. The compound's structure features a pyrimidine core linked to a furocoumarin moiety, which is believed to contribute to its biological activities.

PropertyValue
CAS Number78497-54-8
Molecular FormulaC22H22N2O6
Molecular Weight410.42 g/mol
Density1.305 g/cm³

Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown efficacy against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). In one study, the synthesized derivatives displayed IC50 values indicating potent cytotoxicity against these cell lines:

Cell LineIC50 Value (µM)
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

These results suggest that the compound may inhibit cancer cell proliferation effectively compared to standard agents .

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has also been extensively studied. The target compound has been tested against various microbial strains including E. coli, S. aureus, and C. albicans. The results indicated that increasing concentrations of the compound led to enhanced antimicrobial activity:

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli<200 µg/mL
S. aureus<200 µg/mL
C. albicans<256 µg/mL

At concentrations above 800 µg/mL, complete inhibition of bacterial growth was observed, suggesting a promising application in treating bacterial infections .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, there is emerging evidence that pyrimidine derivatives possess anti-inflammatory effects. Studies have indicated that certain pyrimidine compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play critical roles in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Study on HepG2 Cells : A recent study evaluated the cytotoxic effects of a series of synthesized pyrimidines on HepG2 cells, revealing that some derivatives exhibited over 65% cytotoxicity at concentrations of 250 μM after 72 hours .
  • Antimicrobial Efficacy : Another investigation reported that synthesized compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria at varying concentrations, highlighting their potential as broad-spectrum antimicrobial agents .

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of this compound requires modular approaches due to its hybrid pyrimidinedione and furobenzopyran structure. Key steps include:

  • Coupling the furobenzopyran moiety : Use Mitsunobu or nucleophilic substitution reactions to attach the 7-oxo-furobenzopyran group to the butyloxy linker. Reference analogous methods for coupling benzopyran derivatives (e.g., describes oxyalkylation of furobenzopyrans).
  • Pyrimidinedione core synthesis : Adapt protocols from , which details pyrimidinone synthesis via cyclization of cyanopyrroles with formamide or ammonia. For the 5-methyl substitution, introduce methyl groups early via alkylation (e.g., using methyl iodide).

Q. Table 1: Comparison of Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Furobenzopyran coupling9-hydroxyfurobenzopyran, 1,4-dibromobutane, K₂CO₃, DMF, 80°C65-70
Pyrimidinedione cyclization3-aminopyrrole, formamide, reflux, 8h55-60

Q. What spectroscopic and chromatographic methods are critical for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the methyl group at C5 of pyrimidinedione should resonate at δ 2.1–2.3 ppm (singlet), while the furobenzopyran protons appear as aromatic doublets (δ 6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C₁₉H₁₈N₂O₆: 370.1164).
  • HPLC-PDA : Assess purity using a C18 column (Method: 0.1% TFA in H₂O/MeCN gradient, 254 nm).

Q. What safety precautions are necessary during handling and storage?

Methodological Answer:

  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to ’s pyrimidinedione derivatives).
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the furobenzopyran moiety .
  • First Aid : For skin contact, wash with water for 15 minutes; consult a physician if ingested .

Advanced Research Questions

Q. How can researchers design experiments to evaluate DNA interaction mechanisms?

Methodological Answer: The furobenzopyran moiety suggests potential DNA intercalation or photobinding (similar to psoralens in ). Experimental approaches include:

  • UV-Vis Spectroscopy : Monitor hypochromicity or shifts in λmax upon DNA addition (e.g., calf thymus DNA in Tris-EDTA buffer).
  • Fluorescence Quenching : Titrate DNA into the compound solution and measure emission quenching (excitation at 300 nm).
  • Molecular Docking : Use software like AutoDock Vina to model interactions with B-DNA (PDB: 1BNA).

Q. Table 2: Key Parameters for DNA Interaction Assays

AssayConditionsExpected Outcome
UV-Vis Titration[DNA] = 0–100 µM, Tris-HCl (pH 7.4)Hypochromicity at 320 nm
Fluorescence Quenching[Compound] = 10 µM, λex = 300 nm, λem = 450 nmStern-Volmer constant (Ksv)

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from variations in:

  • Purity : Use HPLC () to ensure >95% purity; impurities (e.g., unreacted intermediates) can skew bioassay results.
  • Assay Conditions : Standardize protocols (e.g., ’s antioxidant activity methods). For example, use DPPH radical scavenging (IC₅₀) with controlled light exposure to avoid photodegradation.
  • Statistical Analysis : Apply ANOVA or t-tests (α = 0.05) to compare replicates (see ’s randomized block design).

Q. What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic Stability : Incubate compound in buffers (pH 4–9) at 37°C for 24–72h; analyze via LC-MS for degradation products (e.g., cleavage of the butyloxy linker).
  • Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor by TLC or HPLC (’s environmental fate framework).
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (OECD Guidelines 202/201) to evaluate acute toxicity .

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